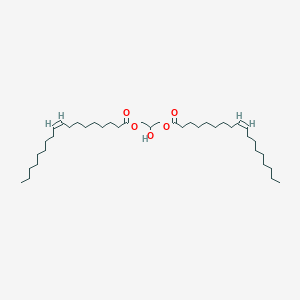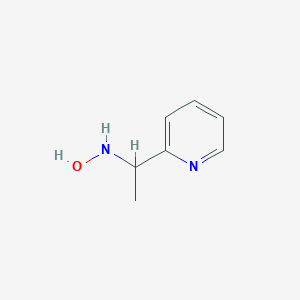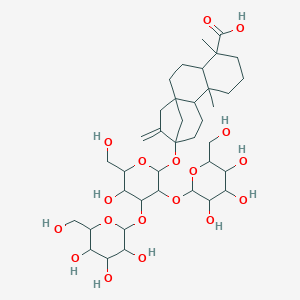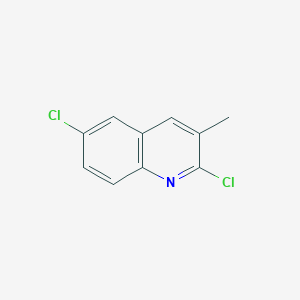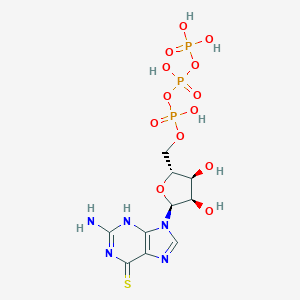
6-Thioguanosine 5'-triphosphate
Overview
Description
6-Thioguanosine 5'-triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H16N5O13P3S and its molecular weight is 539.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Thionucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 6-Thioguanosine 5’-triphosphate is the small GTPase Rac1 . This enzyme plays a crucial role in the regulation of cell growth, cytoskeletal reorganization, and the activation of protein kinases .
Mode of Action
6-Thioguanosine 5’-triphosphate inhibits the function of Rac1 . This inhibition leads to apoptosis of activated T cells and influences the conjugation of T cells with antigen-presenting cells .
Biochemical Pathways
6-Thioguanosine 5’-triphosphate is a metabolite of thiopurines, which are used for the treatment of immunological disorders and certain cancers . Thiopurines are prodrugs that must be converted by enzymes of the purine salvage pathway to the metabolically active thioguanine nucleotides . The enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) catalyzes the conversion of 6-thioguanine to 6-thioguanosine monophosphate . The biologically active compounds are deoxy-thioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) .
Pharmacokinetics
The activity of the enzyme thiopurine S-methyltransferase has a major influence on the bioavailability and toxicity of thiopurines . Several thiopurine metabolites might have adverse effects in patients . Myelotoxicity can be caused by grossly elevated levels of 6-thioguanine nucleotides, and elevated levels of 6-methylmercaptopurine ribonucleotides have been associated with hepatotoxicity .
Result of Action
The result of the action of 6-Thioguanosine 5’-triphosphate is the inhibition of cell proliferation. TdGTP is incorporated into DNA, which ultimately causes DNA strand breaks due to faulty repair and perturbs RNA transcription . The inhibitory association of the TGTP ribonucleoside with the Rac1 GTPase is mostly responsible for the cytotoxic effect in T-cells .
Action Environment
The action, efficacy, and stability of 6-Thioguanosine 5’-triphosphate can be influenced by various environmental factors. For instance, resistance to thiopurines is related to the expression of the salvage pathway enzyme HGPRT . Furthermore, the induction of nodular regenerative hyperplasia of the liver during 6-thioguanine therapy might be dose-dependent or dependent on the level of 6-thioguanine nucleotides .
Biochemical Analysis
Biochemical Properties
6-Thioguanosine 5’-triphosphate plays a pivotal role in biochemical reactions. It is an analogue of GTP, and a metabolite of an immunosuppressive drug, Azathioprine . It interacts with a variety of enzymes and proteins, including GTPases such as Rac, Ras, Cdc42, and RhoA .
Cellular Effects
6-Thioguanosine 5’-triphosphate has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting activation of Rac1 and Rac2 over Cdc42 in primary human CD4+ T cells stimulated with anti-CD3 and anti-CD28 antibodies . It also reduces CD28-dependent T cell survival in vitro in isolated mouse splenocytes .
Molecular Mechanism
At the molecular level, 6-Thioguanosine 5’-triphosphate exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the guanine nucleotide-binding site on the enzyme RNA polymerase and blocks transcription .
Dosage Effects in Animal Models
The effects of 6-Thioguanosine 5’-triphosphate vary with different dosages in animal models. At a dosage of 0.5 mg/kg, it increases survival in a mouse model of heart transplantation
Metabolic Pathways
6-Thioguanosine 5’-triphosphate is involved in several metabolic pathways. It is formed from 6-thioguanine via 6-thio-GMP and 6-thio-GDP intermediates by phosphorylation
Properties
IUPAC Name |
[[(2R,3S,4R,5S)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENYANNAQSWPLM-BDXYJKHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17670-19-8 | |
| Record name | 6-Thioguanosine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017670198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-thioguanosine 5'-triphosphate interact with its target and what are the downstream effects?
A: this compound (6-T-GTP) acts as a substrate for DNA polymerases, enzymes responsible for DNA synthesis. [, ] It gets incorporated into DNA, primarily replacing deoxyguanosine triphosphate (dGTP). [, ] This incorporation can lead to several downstream effects, including:
- Inhibition of DNA Synthesis: High concentrations of 6-T-GTP can inhibit DNA synthesis by competing with natural nucleotides. []
- Misincorporation and Mutations: 6-T-GTP can be misincorporated in place of deoxyadenosine triphosphate (dATP), potentially leading to mutations. []
- Immunosuppression: 6-T-GTP has been shown to inhibit Rac1, a GTPase involved in immune cell activation, contributing to the immunosuppressive effects of 6-mercaptopurine therapy. []
Q2: How does this compound affect different DNA polymerases?
A2: Research indicates varying affinities and responses to 6-T-GTP among different DNA polymerases:
- DNA Polymerase alpha: Calf thymus DNA polymerase alpha utilizes 6-T-GTP efficiently, incorporating it into DNA. []
- DNA Polymerase beta: Compared to DNA polymerase alpha, DNA polymerase beta exhibits significantly lower utilization of 6-T-GTP. []
- Terminal Deoxynucleotidyltransferase: 6-T-GTP inhibits the incorporation of all four natural deoxyribonucleotides by this enzyme, suggesting a competitive inhibition mechanism. []
Q3: How does the intracellular concentration of 6-mercaptopurine, the prodrug of 6-T-GTP, affect its metabolism and ultimately 6-T-GTP formation?
A: Studies on murine leukemia cells (WEHI-3b) reveal a complex relationship between 6-mercaptopurine (6-MP) concentration and 6-T-GTP formation. []
- Low to Moderate 6-MP Concentrations: Increasing 6-MP concentrations (10 nM to 1 μM) correlate with increased 6-thioguanosine nucleotide (6-TGN) formation, including 6-T-GTP. []
- High 6-MP Concentrations: Paradoxically, exceeding 1 μM 6-MP leads to decreased 6-TGN formation. For example, 50 μM 6-MP resulted in 5-fold lower 6-T-GTP levels compared to 1 μM 6-MP. [] This "self-limiting" phenomenon is attributed to:
Q4: Can you elaborate on the analytical techniques used to study 6-thioguanosine nucleotides like 6-T-GTP?
A4: Researchers employ a combination of techniques to isolate, identify, and quantify 6-thioguanosine nucleotides:
- Mercurial Cellulose Chromatography: This technique exploits the affinity of thiopurine nucleotides for mercury, enabling their separation from other nucleotides. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors, provides a powerful tool for separation and quantification of nucleotides, including 6-thiopurine nucleotides. [, ]
- UV Spectroscopy: 6-thioguanine-containing DNA, the product of 6-T-GTP incorporation, exhibits a characteristic UV absorption peak at 342 nm, distinct from natural DNA. [] This spectral property aids in identifying and quantifying 6-thioguanine incorporation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


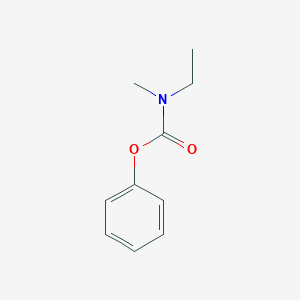
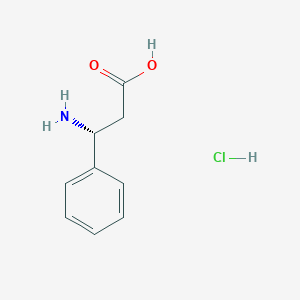
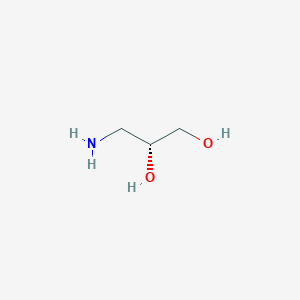
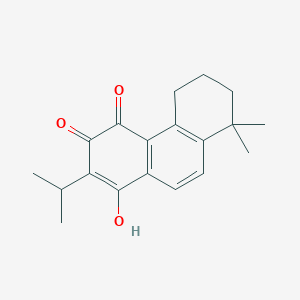
![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)
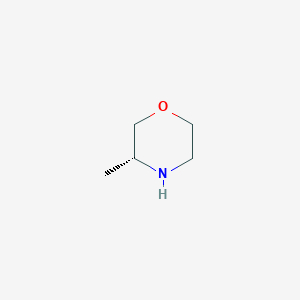
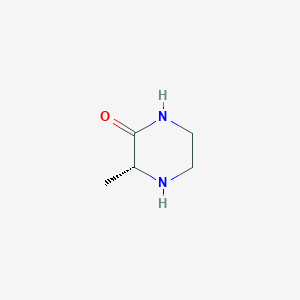
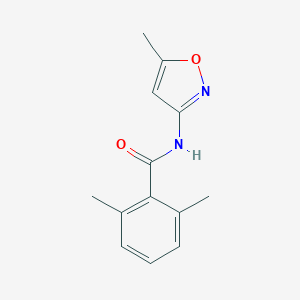
![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)

